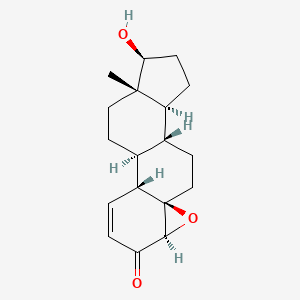

4,5-Epoxyestrene-3-one-17-ol

Description

Structure

3D Structure

Properties

CAS No. |

85382-36-1 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(1S,2R,6R,8R,11R,12S,15S,16S)-15-hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-5-one |

InChI |

InChI=1S/C18H24O3/c1-17-8-6-11-10(12(17)3-5-15(17)20)7-9-18-13(11)2-4-14(19)16(18)21-18/h2,4,10-13,15-16,20H,3,5-9H2,1H3/t10-,11+,12+,13-,15+,16+,17+,18-/m1/s1 |

InChI Key |

OVRPQVINUMQNMU-XWLTYOAZSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC45C3C=CC(=O)C4O5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]45[C@@H]3C=CC(=O)[C@@H]4O5 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3C=CC(=O)C4O5 |

Synonyms |

4,5-epoxy-17-hydroxyestr-1-en-3-one 4,5-epoxyestrene-3-one-17-ol 4,5-epoxyestrene-3-one-17-ol, (4alpha,5alpha,17beta)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4,5 Epoxyestrene 3 One 17 Ol

Derivatization and Structural Modifications of 4,5-Epoxyestrene-3-one-17-ol

Chemical Transformations at the 3-Keto and 17-Hydroxyl Positions

The functional groups at the C3 and C17 positions of the steroid nucleus are common targets for chemical modification. The 3-keto group and the 17-hydroxyl group can be selectively transformed to introduce new functionalities or to protect them during reactions at other sites of the molecule.

The 17-hydroxyl group can be readily oxidized to a 17-keto function using standard oxidation reagents. Conversely, the 3-keto group can be reduced to a hydroxyl group, typically yielding a mixture of stereoisomers. For instance, reduction of keto steroids with sodium borohydride (B1222165) (NaBH₄) is a common method to produce the corresponding hydroxy steroid. nih.gov

To achieve selective modifications, protection of one functional group while reacting the other is a key strategy. For example, the 3-keto group can be protected as a ketal (e.g., an ethylene (B1197577) ketal) to prevent its reaction during transformations at the 17-position. Following the desired reaction at C17, the ketal can be easily removed under acidic conditions to restore the 3-keto group.

Once the 17-hydroxyl group is oxidized to a ketone, further modifications can be introduced. A Grignard reaction, for example, can be used to add alkyl or other organic fragments at the 17-position. google.com This strategy allows for the synthesis of a wide array of 17-alpha-substituted analogues.

| Transformation | Position | Reagent(s) | Product Functional Group | Purpose |

| Reduction | C3-Keto | Sodium Borohydride (NaBH₄) | 3-Hydroxyl | Introduce new stereocenter, alter polarity |

| Protection | C3-Keto | Ethylene glycol, p-TsOH | 3-Ketal | Allow selective reaction at C17 or epoxide |

| Oxidation | C17-Hydroxyl | Pyridinium chlorochromate (PCC) | 17-Keto | Prepare for subsequent addition reactions |

| Alkylation | C17-Keto | Grignard Reagent (R-MgBr) | 17-Hydroxyl, 17α-Alkyl | Introduce novel side chains |

Epoxide Ring-Opening Reactions and Subsequent Functionalization

The three-membered epoxide ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com These reactions can be catalyzed by either acid or base, and the choice of conditions dictates the regioselectivity and mechanism of the attack. jsynthchem.com

Acid-Catalyzed Ring Opening Under acidic conditions, the epoxide oxygen is first protonated, making the ring more electrophilic. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C5, a tertiary carbon), following an Sₙ1-like mechanism. libretexts.org This process typically results in a trans-diaxial opening of the ring, yielding products like 4-substituted-5-hydroxy derivatives. For example, hydrolysis with aqueous acid yields a trans-4,5-diol. libretexts.orglibretexts.org

Base-Catalyzed Ring Opening In the presence of a strong base or nucleophile, the ring-opening proceeds via an Sₙ2 mechanism. masterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom (C4). masterorganicchemistry.comlibretexts.org This reaction also results in an inversion of stereochemistry at the site of attack, leading to trans products. A wide range of nucleophiles can be employed, including alkoxides, amines, azides, and organometallic reagents like Grignard reagents, allowing for the introduction of diverse functional groups. masterorganicchemistry.comlibretexts.orgmdpi.com For instance, reaction with sodium azide (B81097) would introduce an azido (B1232118) group at C4, which can be further reduced to an amine.

| Condition | Mechanism | Site of Attack | Nucleophile Example | Product Type |

| Acidic (e.g., H₃O⁺) | Sₙ1-like | C5 (more substituted) | H₂O | 4,5-trans-diol |

| Acidic (e.g., HBr) | Sₙ1-like | C5 (more substituted) | Br⁻ | 4-Bromo-5-hydroxy |

| Basic (e.g., NaOCH₃) | Sₙ2 | C4 (less substituted) | CH₃O⁻ | 4-Methoxy-5-hydroxy |

| Basic (e.g., NaN₃) | Sₙ2 | C4 (less substituted) | N₃⁻ | 4-Azido-5-hydroxy |

| Basic (e.g., R-MgBr) | Sₙ2 | C4 (less substituted) | R⁻ (carbanion) | 4-Alkyl-5-hydroxy |

Synthesis of Stereoisomers and Analogues for Research Purposes

The synthesis of stereoisomers and structural analogues is a cornerstone of medicinal chemistry and chemical biology, used to probe biological mechanisms and optimize molecular properties. For a complex molecule like this compound, with multiple chiral centers, creating specific stereoisomers is crucial for understanding its interaction with biological targets.

Synthesis of Stereoisomers The stereochemistry of the epoxide ring (α or β) and the substituents resulting from its opening can be controlled to produce specific isomers. For instance, using different epoxidation agents on the Δ⁴-estrene precursor can favor the formation of the α- or β-epoxide. Subsequent stereospecific ring-opening reactions can then yield a defined set of diastereomers. nih.gov Synthetic routes can be designed to produce all four possible stereoisomers of a target structure to fully explore the stereochemical requirements for biological activity. rsc.org

Synthesis of Analogues Analogues are synthesized to study structure-activity relationships (SAR). nih.gov Modifications can be made at various positions:

A-Ring Analogues: The epoxide can be replaced with other functional groups. For example, dihydroxylation of the Δ⁴ double bond can produce the corresponding cis- or trans-diols, which are geometric analogues of the epoxide ring-opening products.

C17-Side Chain Analogues: As discussed previously, the 17-hydroxyl group can be converted into a ketone and then reacted with various Grignard reagents to append different side chains, altering lipophilicity and steric bulk. google.com

Framework Analogues: The core steroid skeleton can be altered, for example, by introducing heteroatoms (e.g., creating aza-steroids) or by adding substituents like fluorine or methyl groups at various positions on the steroidal rings. nih.govresearchgate.net

| Analogue Type | Modification Strategy | Example Modification | Research Rationale |

| A-Ring Analogue | Replace epoxide | Synthesis of 4,5-diol or 4,5-dihalo derivatives | Investigate the role of the epoxide oxygen in binding |

| C17 Analogue | Modify C17 substituent | Addition of a 17α-ethynyl or 17α-propyl group | Explore steric and electronic effects at the binding site |

| Stereochemical Analogue | Synthesize specific diastereomer | Isolate the (4R, 5S, 17S) isomer | Determine the optimal stereochemistry for activity |

| Framework Analogue | Introduce new atoms/groups | Synthesis of a 2-fluoro or 6-methyl derivative | Probe sensitivity to substitution on the steroid backbone |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govresearchgate.net By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can follow the molecule's journey through a biological system or a chemical reaction using techniques like mass spectrometry and NMR spectroscopy.

Labeling with Deuterium (B1214612) (²H) Deuterium can be incorporated at specific, non-exchangeable C-H bonds. If a C-H bond is broken in the rate-determining step of a reaction, the increased mass of deuterium can slow the reaction down (a kinetic isotope effect). This can reveal key steps in enzymatic catalysis or chemical degradation.

Labeling with Carbon-13 (¹³C) Synthesizing the molecule with ¹³C atoms in the steroid backbone allows for unambiguous tracking of the carbon skeleton during metabolism. This is invaluable for identifying metabolites, as the fragments in a mass spectrometer will show a characteristic mass shift.

Labeling with Oxygen-18 (¹⁸O) Oxygen-18 is particularly useful for studying reactions involving the hydroxyl or epoxide functionalities. nih.gov For example, synthesizing the epoxide with ¹⁸O and then performing a ring-opening reaction can determine which C-O bond is cleaved by analyzing the position of the ¹⁸O label in the product. osti.gov This provides definitive evidence for the reaction mechanism.

| Isotope | Labeling Position | Investigative Technique | Purpose |

| ²H (Deuterium) | C2, C6, etc. | Mass Spectrometry, NMR | Study kinetic isotope effects in metabolism |

| ¹³C (Carbon-13) | C3, C4, C5, C17 | Mass Spectrometry, ¹³C-NMR | Trace metabolic pathways and identify metabolites |

| ¹⁸O (Oxygen-18) | Epoxide Oxygen | Mass Spectrometry | Elucidate epoxide ring-opening mechanisms |

| ¹⁸O (Oxygen-18) | 17-Hydroxyl Oxygen | Mass Spectrometry | Investigate enzymatic oxidation or esterification at C17 |

Molecular and Biochemical Mechanisms of 4,5 Epoxyestrene 3 One 17 Ol

Interactions with Steroid Receptors and Nuclear Hormone Receptors

The interaction of a steroidal compound with steroid and nuclear hormone receptors is a critical determinant of its biological activity. This typically involves assessing its binding affinity, selectivity, and its functional impact as an agonist or antagonist, which in turn modulates gene expression.

Ligand Binding Affinity and Selectivity Studies

There is currently no publicly available data detailing the ligand binding affinity and selectivity of 4,5-Epoxyestrene-3-one-17-ol for specific steroid receptors (e.g., estrogen receptors, androgen receptors, progesterone (B1679170) receptors) or other nuclear hormone receptors. Such studies would typically quantify the binding affinity using metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against a panel of receptors.

Table 1: Ligand Binding Affinity of this compound for Steroid and Nuclear Hormone Receptors

| Receptor | Binding Affinity (e.g., Ki, IC50) |

|---|---|

| Estrogen Receptor α (ERα) | Data not available |

| Estrogen Receptor β (ERβ) | Data not available |

| Androgen Receptor (AR) | Data not available |

| Progesterone Receptor (PR) | Data not available |

| Glucocorticoid Receptor (GR) | Data not available |

Receptor Agonism/Antagonism at the Molecular Level

Information regarding the functional activity of this compound as an agonist or antagonist at steroid and nuclear hormone receptors is not available in the current scientific literature. Determining whether the compound activates (agonism) or blocks (antagonism) receptor function is crucial for understanding its potential physiological effects.

Modulatory Effects on Gene Expression Pathways (Pre-clinical)

Pre-clinical studies investigating the modulatory effects of this compound on gene expression pathways have not been identified. Research in this area would typically involve techniques such as transcriptomics (e.g., RNA-sequencing) to identify genes and signaling pathways that are upregulated or downregulated in response to treatment with the compound.

Enzymatic Interactions and Biotransformation by Steroidogenic Enzymes

The metabolism of steroidal compounds is primarily carried out by steroidogenic enzymes, particularly the cytochrome P450 (CYP) superfamily. Understanding these interactions is key to determining the compound's metabolic fate and potential for drug-drug interactions.

Substrate Specificity of Cytochrome P450 Enzymes and Other Oxidoreductases

There is no specific information available on the metabolism of this compound by cytochrome P450 enzymes or other oxidoreductases. Steroids are often metabolized by various CYP isoforms, such as CYP3A4, CYP1A2, and CYP2C9, through processes like hydroxylation and epoxidation. mdpi.com The presence of an epoxy group in this compound suggests it may be a product of or a substrate for further enzymatic modification. For instance, some cytochrome P450 enzymes are known to catalyze epoxidation of unsaturated substrates. nih.gov

Table 2: Documented Metabolic Pathways of this compound via Cytochrome P450 Isoforms

| CYP450 Isoform | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| CYP3A4 | Data not available | Data not available |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

Inhibition or Activation of Key Metabolic Enzymes

No studies have been found that investigate the potential of this compound to inhibit or activate key metabolic enzymes. Structurally related epoxy-steroids have been investigated as inhibitors of enzymes like aromatase (CYP19A1). nih.gov However, without direct experimental data, the effect of this compound on these enzymes remains unknown.

Table 3: Inhibitory or Activatory Effects of this compound on Key Metabolic Enzymes

| Enzyme | Effect (Inhibition/Activation) | Potency (e.g., IC50, Ki) |

|---|---|---|

| Aromatase (CYP19A1) | Data not available | Data not available |

| 5α-reductase | Data not available | Data not available |

Interaction with Other Biomolecules and Cellular Components

Research into the molecular interactions of this compound extends beyond classical receptor binding to include its engagement with other significant biological molecules and its influence on the dynamics of cellular structures. These non-receptor-mediated interactions are crucial for understanding the compound's complete biochemical profile.

Protein-Ligand Interactions (Non-receptor)

While specific, high-affinity receptor binding is a primary mechanism for many steroids, compounds like this compound also participate in significant interactions with a range of non-receptor proteins. These interactions can influence the compound's transport, metabolism, and ability to modulate cellular processes through non-genomic pathways.

Due to their lipophilic nature, many steroids are transported in the blood by binding to plasma proteins. nih.gov Albumin, the most plentiful protein in the blood, binds steroids non-specifically and with low affinity. nih.gov However, its high concentration acts as a buffer, regulating the amount of free, biologically active steroid available to tissues. nih.gov Other plasma globulins can also bind steroids. jove.com

Specific research on this compound has demonstrated its reactivity with thiol-containing biomolecules. In one study, the compound was shown to react with N-acetylcysteine and glutathione. nih.gov These interactions involve the opening of the epoxide ring followed by dehydration, leading to the formation of estradiol-4-thioethers. nih.gov This highlights a direct covalent interaction with non-receptor biomolecules, which can represent a pathway for metabolic modification and detoxification.

| Protein/Biomolecule | Type of Interaction | General Steroid Affinity | Significance |

|---|---|---|---|

| Serum Albumin | Non-covalent, non-specific binding | Low (~µM range) | Acts as a transport protein and circulatory buffer for steroid concentrations. nih.gov |

| Glutathione | Covalent bond formation | Reactive | Demonstrated with this compound; involves epoxide ring opening, suggesting a role in cellular metabolism and detoxification. nih.gov |

| N-acetylcysteine | Covalent bond formation | Reactive | Similar to glutathione, reaction with this compound results in epoxide opening, forming a thioether conjugate. nih.gov |

Effects on Membrane Dynamics and Permeability

The interaction of steroids with cellular membranes is a critical aspect of their biological activity, influencing both their entry into the cell and their ability to exert rapid, non-genomic effects. nih.gov Given their shared polycyclic and lipophilic structure, steroids can intercalate into the phospholipid bilayer of cell membranes, in a manner analogous to cholesterol. nih.govnih.gov This insertion can alter the biophysical properties of the membrane, including its fluidity, lipid order, and thickness. nih.gov

The specific effect of a steroid on membrane fluidity is highly dependent on its chemical structure, including the nature and position of its functional groups. nih.gov For instance, research has shown that progesterone tends to decrease membrane fluidity, whereas 17β-estradiol can increase it. nih.govportlandpress.com The presence of hydroxyl groups on the steroid core influences how deeply the molecule inserts into the membrane; steroids without hydrogen-bond donors tend to sink deeper into the nonpolar hydrocarbon core. acs.org The 17-ol (hydroxyl) group and the 4,5-epoxy group of this compound would be expected to modulate its specific position and orientation within the bilayer, thereby influencing its effect on membrane dynamics.

This alteration of membrane properties is considered an indirect mechanism of steroid action. nih.gov Changes in fluidity can affect the function of integral membrane proteins, such as enzymes and transporters, and can be a component of non-genomic signaling cascades. nih.govoup.com The ability of steroids to readily pass through the cell membrane by diffusion is a fundamental aspect of their function, allowing them to reach intracellular receptors. youtube.comkhanacademy.org However, the interaction is not merely passive passage; by modifying the membrane environment, the steroid can initiate signaling events directly at the cell surface. nih.gov

| Steroid Compound | Observed Effect on Membrane Fluidity | Membrane Type Studied | Reference |

|---|---|---|---|

| Progesterone | Decrease | Phosphatidylcholine liposomes, synaptosomal plasma membranes | nih.govportlandpress.com |

| 17β-Estradiol | Increase | Phosphatidylcholine liposomes, synaptosomal plasma membranes | nih.govportlandpress.com |

| Testosterone (B1683101) | No significant effect | Phosphatidylcholine liposomes, synaptosomal plasma membranes | nih.govportlandpress.com |

| Cortisol | Displaced toward polar headgroup region with increasing cholesterol | Lecithin bilayer | acs.org |

Pre Clinical Biological Research of 4,5 Epoxyestrene 3 One 17 Ol in Model Systems

In Vitro Cellular Studies

In vitro studies are fundamental to elucidating the direct effects of a compound on cellular behavior and molecular pathways, providing a controlled environment to dissect its mechanisms of action.

Effects on Cell Proliferation, Differentiation, and Apoptosis

Research indicates that steroid derivatives can significantly impact cell growth, differentiation, and programmed cell death (apoptosis). ontosight.ai For instance, studies on the related compound androst-4-ene-3,17-dione in the LNCaP human prostate cancer cell line, which is sensitive to androgens, have shown that its proliferative effect is not direct but is mediated through its conversion to metabolites like 5α-androstane-3,17-dione. nih.gov This highlights the importance of cellular metabolism in determining the ultimate biological effect of a steroid. When the conversion of androst-4-ene-3,17-dione was blocked, no cell proliferation was observed, indicating that the parent compound itself was not androgenic in this model. nih.gov

Similarly, a metabolite of the resveratrol (B1683913) analogue, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), has demonstrated potent anti-proliferative and pro-apoptotic effects in ovarian cancer cell lines. nih.gov In SKOV-3 cells, it induced receptor-mediated apoptosis, while in A-2780 cells, it modulated genes involved in both intrinsic and extrinsic apoptosis pathways. nih.gov This underscores the potential for steroid-like molecules to influence cell fate through various mechanisms, which may be dependent on the specific cell type and its genetic background. nih.gov

Modulation of Cellular Signaling Pathways and Metabolic Processes

The biological activity of steroid molecules is often mediated through their interaction with specific cellular receptors and subsequent modulation of signaling pathways. ontosight.ai The presence of an epoxy group, as in 4,5-Epoxyestrene-3-one-17-ol, can alter the molecule's interaction with steroid receptors or other biological targets, thereby influencing a range of cellular processes. ontosight.ai

Furthermore, studies on other complex organic molecules have shown that their oxidation products can have significant biological effects, including acting as endocrine disruptors. researchgate.net This suggests that the metabolic fate of this compound within a cell could lead to the formation of metabolites with their own distinct biological activities.

Transcriptomic and Proteomic Profiling in Response to this compound

While specific transcriptomic and proteomic studies for this compound are not widely available, research on other compounds provides a framework for how this molecule might alter cellular gene and protein expression. Transcriptomic analysis involves sequencing all RNA molecules in a cell to understand which genes are active, while proteomics identifies the full complement of proteins.

For example, in a study of a neuropathic pain model, transcriptomic analysis identified 788 differentially expressed genes, and proteomic analysis found 222 differentially expressed proteins in the anterior cingulate cortex. frontiersin.org These changes were linked to pathways involved in synaptic transmission and autophagy. frontiersin.org Interestingly, there was only a moderate correlation between the changes in mRNA and protein levels, highlighting the importance of post-transcriptional and post-translational regulation. frontiersin.orgbiorxiv.org

In Vivo Animal Model Investigations

In vivo studies in animal models are essential for understanding the systemic effects of a compound and its impact on complex physiological processes within a living organism.

Impact on Organ-Specific Biochemical Processes

The fetal adrenal gland and testis are capable of testosterone (B1683101) biosynthesis, indicating that steroid production and metabolism are critical during development. nih.gov The conversion of testosterone to more potent androgens like dihydrotestosterone (B1667394) by enzymes such as 5α-reductase is crucial for the normal development of male reproductive tissues. nih.gov These examples of organ-specific metabolism and action of steroids provide a basis for investigating the potential effects of this compound on various organs.

Evaluation of Biological Responses in Defined Animal Models (e.g., reproductive, metabolic)

The biological effects of steroid molecules are often evaluated in animal models of reproduction and metabolism. ontosight.ai Steroids can have significant hormone-like activities that influence these processes. ontosight.ai For instance, exogenous androgens can suppress spermatogenesis, a principle that has been explored for male contraception. nih.gov

In a xenograft model of ovarian cancer, the resveratrol metabolite DMU-214 demonstrated strong anti-proliferative activity in vivo, suggesting its potential as a therapeutic agent. nih.gov This highlights the value of animal models in validating the therapeutic potential of compounds identified in in vitro studies.

The table below summarizes key findings from related pre-clinical research, providing a comparative context for the potential biological effects of this compound.

| Compound/Model | Key Findings | Cellular/Biological Process Affected |

| Androst-4-ene-3,17-dione in LNCaP cells | Proliferative effect mediated by conversion to 5α-androstane-3,17-dione. nih.gov | Cell Proliferation, Steroid Metabolism |

| DMU-214 in ovarian cancer cells | Induced receptor-mediated apoptosis and modulated apoptosis-related genes. nih.gov | Apoptosis, Cell Proliferation |

| Neuropathic pain rat model | Altered gene and protein expression in the anterior cingulate cortex related to synaptic transmission and autophagy. frontiersin.org | Cellular Signaling, Gene Expression |

| Rabbit kidney cells with viral infection | Changes in gene and protein expression in inflammatory signaling pathways (TNF, NF-κB). nih.gov | Immune Response, Inflammation |

| Ovarian cancer xenograft mouse model | DMU-214 showed strong anti-proliferative activity in vivo. nih.gov | Tumor Growth |

Elucidation of Molecular Targets in Tissue Samples

The precise molecular targets of this compound within biological systems have not been definitively characterized in published preclinical research. However, studies on structurally analogous steroid compounds containing a 4,5-epoxy moiety provide valuable insights into its potential mechanisms of action and molecular interactions within tissue samples. The presence of the epoxide ring in the A-ring of the steroid nucleus, combined with other structural features, suggests potential interactions with key enzymes and receptors involved in steroid metabolism and signaling pathways.

Research into similar epoxy-steroids indicates that the molecular targets are likely to include enzymes involved in androgen and estrogen metabolism, as well as the steroid receptors themselves. The nature of these interactions can be complex, ranging from direct binding and inhibition to allosteric modulation of receptor function.

One area of investigation for analogous compounds has been their effect on 5α-reductase, a critical enzyme in androgen metabolism that converts testosterone into the more potent dihydrotestosterone (DHT). A study on progesterone (B1679170) derivatives revealed that 17α-hydroxy-4,5-epoxypregnan-3,20-dione, a steroid with a comparable 4,5-epoxy A-ring, selectively inhibited the type 1 isozyme of 5α-reductase. nih.gov Interestingly, this same compound did not demonstrate binding to the androgen receptor (AR), suggesting a specific enzymatic target rather than a receptor-mediated action. nih.gov

Furthermore, investigations into other 4,5-epoxy steroids have pointed towards the estrogen receptor (ER) as a potential molecular target. Preclinical studies on trilostane (B1684498) (4α,5-epoxy-17β-hydroxy-3-oxo-5α-androstane-2α-carbonitrile), which shares the 4,5-epoxy-17-ol-3-one core structure, have shown that it can inhibit the proliferation of breast cancer cells stimulated by estrogen. nih.gov This compound was found to modulate estrogen receptor activity, suggesting a potential anti-estrogenic mechanism. nih.gov

In silico molecular docking studies have also been employed to predict the binding affinities of epoxy-steroids to various molecular targets. One such study on novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives predicted a strong affinity for both 5α-reductase and the 17α-hydroxylase-17,20-lyase enzyme, another key player in steroid biosynthesis. mdpi.com While these are computational predictions, they offer a rational basis for prioritizing experimental validation in tissue-based assays.

The research on these related compounds suggests that the 4,5-epoxy group is a key structural feature that can confer inhibitory or modulatory activity against important enzymes and receptors in steroid pathways. The collective findings from studies on analogous compounds are summarized in the table below, providing a framework for the potential molecular targets of this compound.

Table 1: Elucidation of Molecular Targets for Structurally Related Epoxy-Steroids in Preclinical Research

| Compound | Model System/Tissue | Molecular Target(s) | Observed Effect |

| 17α-hydroxy-4,5-epoxypregnan-3,20-dione | In vitro enzyme assay | 5α-reductase type 1 | Inhibition of enzyme activity. nih.gov |

| 17α-hydroxy-4,5-epoxypregnan-3,20-dione | In vitro binding assay | Androgen Receptor (AR) | No binding observed. nih.gov |

| Trilostane (4α,5-epoxy-17β-hydroxy-3-oxo-5α-androstane-2α-carbonitrile) | MCF-7 breast cancer cells | Estrogen Receptor (ER) pathway | Inhibition of estrogen-stimulated cell proliferation. nih.gov |

| Trilostane (4α,5-epoxy-17β-hydroxy-3-oxo-5α-androstane-2α-carbonitrile) | Rat uteri | Estrogen Receptor (ER) | Modulation of estradiol (B170435) binding. nih.gov |

| 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives | In silico molecular docking | 5α-reductase | Predicted strong binding affinity. mdpi.com |

| 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives | In silico molecular docking | 17α-hydroxylase-17,20-lyase | Predicted strong binding affinity. mdpi.com |

Structure Activity Relationship Sar Studies of 4,5 Epoxyestrene 3 One 17 Ol and Analogues

Correlating Structural Motifs with Receptor Binding Affinity and Biological Potency

The specific arrangement of functional groups in 4,5-Epoxyestrene-3-one-17-ol is pivotal for its biological function. The molecule features an epoxide ring at the 4,5-position, a ketone at C3, and a hydroxyl group at C17 of the estrane (B1239764) nucleus. ontosight.ai The presence and orientation of these groups dictate the compound's ability to bind to specific steroid receptors, which is a prerequisite for its biological effects. ontosight.ai

Research into related steroidal compounds offers insights into how these motifs contribute to activity. For instance, in studies of other steroid derivatives, the presence of a hydroxyl group at specific positions, such as the 3β-OH group in certain azole-steroidal inhibitors of human cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), acts as a hydrogen bond acceptor, a key interaction for binding. nih.gov Similarly, the ketone group at C3 in this compound likely plays a significant role in receptor interaction. The epoxide group, being a strained three-membered ring, can potentially engage in unique interactions with the receptor binding pocket, possibly influencing both affinity and the nature of the biological response.

Table 1: Receptor Binding Affinity of Related Steroidal Compounds

| Compound | Target Receptor/Enzyme | Relative Binding Affinity (RBA) | IC50 |

| 4-hydroxytestosterone (B1222710) (4OHT) | Androgen Receptor | 75 | - |

| 5α-dihydrotestosterone | Androgen Receptor | 66 | - |

| 4-hydroxyandrost-4-ene-3,17-dione (4OHA) | Androgen Receptor | 0.085 | 15-29 µM (for 5α-reductase) |

| 3β,17-dihydroxy-5α-androstan-4-one (metabolite A) | Androgen Receptor | 0.485 | - |

| 3α,17-dihydroxy-5β-androstan-4-one (metabolite B) | Androgen Receptor | 0.016 | - |

Data sourced from a study on the effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites. nih.gov

Influence of Stereochemistry on Molecular Interactions and Activity

The precise spatial arrangement of atoms, or stereochemistry, is a critical determinant of a steroid's biological activity. ontosight.ai For this compound, the designation (4α,5α,17β) specifies the orientation of the epoxide ring and the C17 hydroxyl group. ontosight.ai This specific configuration creates a unique three-dimensional shape that must be complementary to the binding site of its biological target for effective interaction.

Even minor changes in stereochemistry can lead to significant differences in biological activity. For example, the stereoisomers testosterone (B1683101) (17β-hydroxy) and epitestosterone (B28515) (17α-hydroxy) exhibit vastly different androgenic potencies, highlighting the importance of the orientation of the C17 hydroxyl group. nist.gov In the case of this compound, the 17β-hydroxyl configuration is common in biologically active steroids.

Identification of Pharmacophores and Key Structural Determinants

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological effect. For steroidal compounds, pharmacophore models often include hydrogen bond donors and acceptors, and hydrophobic regions that align with corresponding features in the receptor binding site. nih.gov

For inhibitors of human CYP17, a pharmacophore model identified one to two hydrogen bond acceptors and three hydrophobic groups as essential features. nih.gov In azole-steroidal ligands, the 3β-OH group and the N-3 of an azole ring attached at C-17 often serve as these hydrogen bond acceptors. nih.gov

Applying this concept to this compound, the key structural determinants likely include:

A Hydrogen Bond Donor/Acceptor: The 17β-hydroxyl group.

A Hydrogen Bond Acceptor: The C3-ketone.

A Hydrophobic Core: The steroidal backbone itself.

A Unique Electronic and Steric Feature: The 4α,5α-epoxide ring.

The epoxide's electrophilic nature could also allow for covalent interactions with nucleophilic residues in a binding site, a feature that can be exploited in drug design.

Table 2: Key Structural Features and Their Potential Roles

| Structural Feature | Potential Role in Biological Activity |

| 17β-hydroxyl group | Hydrogen bond donor/acceptor, critical for receptor binding and activity. |

| C3-ketone | Hydrogen bond acceptor, influences binding orientation. |

| 4α,5α-epoxide ring | Introduces steric bulk and electronic features that can modulate binding affinity and specificity. May participate in covalent bonding. |

| Estrane nucleus | Provides the rigid hydrophobic scaffold necessary for proper orientation of functional groups. |

Comparative Analysis with Related Steroidal Epoxides

The reactivity of the epoxide ring can also be a point of comparison. The position of the epoxide within the steroid nucleus can influence its susceptibility to enzymatic or chemical ring-opening reactions, which could be a mechanism of action or a metabolic pathway. For instance, the epoxide in 1,2-epoxyestrenolone (B10666) might confer electrophilic reactivity, enabling it to participate in ring-opening reactions that are useful for synthesizing other modified steroids.

The biological effects of other steroidal epoxides can also provide clues. Research into various steroid epoxy derivatives has explored their potential roles in cellular processes like growth, differentiation, and survival. ontosight.ai By comparing the biological activity profiles of different epoxysteroids, researchers can start to build a more comprehensive SAR model that predicts how the position and stereochemistry of an epoxide group will impact the molecule's function.

Table 3: Comparison of Related Steroidal Compounds

| Compound Name | Core Structure | Key Functional Groups |

| This compound | Estrane | 4,5-epoxide, C3-ketone, C17-hydroxyl |

| 1,2-Epoxyestrenolone | Estrenolone | 1,2-epoxide, C3-ketone, C17-hydroxyl |

| 4-hydroxyandrost-4-ene-3,17-dione | Androstane | C4-hydroxyl, C3-ketone, C17-ketone |

| Testosterone | Androstane | C3-ketone, C17-hydroxyl |

Metabolic Pathways and Biotransformation of 4,5 Epoxyestrene 3 One 17 Ol in Research Models

Identification of Phase I and Phase II Metabolites in Pre-clinical Systems

In pre-clinical studies, the metabolism of 4,5-Epoxyestrene-3-one-17-ol is investigated using systems such as hepatic microsomes and isolated cells. These models allow for the identification of primary metabolites resulting from Phase I and Phase II biotransformation reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

The specific metabolites of this compound identified in these systems have not been extensively detailed in publicly available research. However, based on the structure of the parent compound, which includes an epoxy ring, a ketone group, and a hydroxyl group, several predictable metabolic transformations can be hypothesized.

Hypothetical Phase I Metabolites:

Hydroxylation: Introduction of additional hydroxyl groups at various positions on the steroid nucleus.

Reduction: Reduction of the 3-keto group to a hydroxyl group.

Epoxide Hydration: Opening of the 4,5-epoxy ring to form a diol.

Hypothetical Phase II Metabolites:

Glucuronidation: Conjugation of the 17-hydroxyl group or newly formed hydroxyl groups with glucuronic acid.

Sulfation: Conjugation of the 17-hydroxyl group with a sulfonate group.

Further research is required to definitively identify and quantify these potential metabolites in pre-clinical systems.

Characterization of Metabolizing Enzymes Involved

The biotransformation of this compound is mediated by a variety of drug-metabolizing enzymes. The primary families of enzymes anticipated to be involved are the Cytochrome P450 (P450) monooxygenases for Phase I reactions, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II reactions.

Cytochrome P450 (P450s): The P450 superfamily of enzymes is crucial for the oxidative metabolism of a wide range of xenobiotics, including steroids. Specific P450 isoforms are likely responsible for the hydroxylation and other oxidative transformations of this compound.

UDP-glucuronosyltransferases (UGTs): UGTs are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. The 17-hydroxyl group of this compound is a likely site for glucuronidation.

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. The hydroxyl groups of this compound are potential sites for sulfation.

The specific isoforms within each of these enzyme families that are responsible for the metabolism of this compound remain to be fully elucidated.

Elucidation of Metabolic Pathways and Fate in Animal Models

Studies in animal models are essential for understanding the complete metabolic fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME). These studies provide a more comprehensive picture of how the compound is processed in a whole organism.

While specific data from animal model studies on this compound is not widely available in the public domain, the general metabolic pathways for synthetic steroids have been well-characterized. Following administration, the compound would likely undergo hepatic metabolism, with metabolites being excreted in both urine and feces. The route and rate of excretion would be influenced by the physicochemical properties of the metabolites, such as their polarity and molecular weight.

Stereoselective Metabolism of this compound

The stereochemistry of a steroid molecule is a critical determinant of its interaction with metabolizing enzymes and biological receptors. ontosight.ai The compound this compound has several stereocenters, and the specific (4alpha,5alpha,17beta) designation indicates a particular spatial arrangement of its atoms. ontosight.ai

Computational and Theoretical Investigations of 4,5 Epoxyestrene 3 One 17 Ol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eco-vector.com This technique is instrumental in drug discovery for modeling the interaction between a small molecule and a protein at the atomic level. eco-vector.com The process involves predicting the binding mode and affinity of a ligand, such as 4,5-Epoxyestrene-3-one-17-ol, within the active site of a target receptor.

A typical molecular docking study would involve:

Preparation of the Ligand: Creating a 3D structure of this compound.

Identification and Preparation of a Receptor: Selecting a biologically relevant protein target and preparing its 3D structure.

Docking Simulation: Using software to fit the ligand into the receptor's binding site in various conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity.

Despite the utility of this method, no specific molecular docking studies featuring this compound have been found in the surveyed literature.

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govnih.govzsmu.edu.ua These simulations can offer insights into the stability of a ligand-receptor complex, the role of solvent molecules, and the dynamic nature of the binding interactions. nih.gov An MD simulation of a this compound-protein complex would allow researchers to observe how the compound behaves within the binding pocket and how the protein structure adapts to its presence. nih.govnih.gov

The steps in a typical MD simulation include:

System Setup: Placing the docked complex in a simulated environment, usually a box of water molecules and ions.

Minimization: Relieving any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired conditions.

Production Run: Running the simulation for a specific duration to collect data on the system's trajectory.

Analysis: Analyzing the trajectory to understand the dynamics of the complex.

Specific molecular dynamics simulation data for this compound is not available in published research.

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. These methods can provide insights into a molecule's stability, electronic properties (like the highest occupied molecular orbital and lowest unoccupied molecular orbital), and the mechanisms of chemical reactions. For this compound, such calculations could reveal details about its chemical reactivity and metabolic fate.

However, there is no specific literature available that details quantum chemical calculations performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. umanitoba.ca These models are used to predict the activity of new, untested compounds. umanitoba.ca To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with known biological activities would be required.

The development of a QSAR model typically involves:

Data Collection: Gathering a set of molecules with their corresponding biological activities.

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the chemical structure.

Model Building: Using statistical methods to build a mathematical equation relating the descriptors to the activity.

Model Validation: Testing the model's predictive power on an external set of compounds.

No QSAR studies specifically involving this compound or its derivatives are present in the accessible scientific literature.

Advanced Analytical Methodologies for Research on 4,5 Epoxyestrene 3 One 17 Ol

Development of High-Resolution Chromatographic Techniques for Metabolite Profiling in Biological Matrices (Research-focused)

To investigate the in vivo and in vitro transformation of 4,5-Epoxyestrene-3-one-17-ol, researchers can develop high-resolution chromatographic methods capable of separating the parent compound from a complex mixture of potential metabolites in biological samples like plasma, urine, or tissue homogenates. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) is a cornerstone technique, offering significant improvements in resolution, speed, and sensitivity over conventional HPLC. nih.gov

A research-focused approach would involve method development that combines different chromatographic strategies to achieve comprehensive metabolite coverage. unl.edu For instance, Reversed-Phase (RP) chromatography is effective for separating nonpolar compounds, while Hydrophilic Interaction Liquid Chromatography (HILIC) is suited for retaining and separating highly polar metabolites that may elute in the void volume in RP systems. unl.edumetabolomics.se The combination of these techniques provides a more complete profile of the metabolic products. unl.edu

Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) to clean up the sample and enrich the analytes of interest, thereby reducing matrix effects and improving detection limits. nih.gov The development of such methods enables untargeted metabolomics studies, where differences in metabolite profiles between control and treated groups can reveal potential biotransformation products. thermofisher.comnih.gov

Table 1: Illustrative UHPLC Parameters for Metabolite Profiling of this compound

| Parameter | Reversed-Phase (RP) Method | HILIC Method |

| Column | C18, 1.7 µm, 2.1 x 100 mm | Amide, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |

| Gradient | 5% to 95% B over 10 min | 95% to 50% A over 10 min |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Injection Vol. | 2 µL | 2 µL |

| Application | Separation of parent compound and less polar metabolites. | Separation of polar, conjugated metabolites (e.g., glucuronides, sulfates). |

Application of Mass Spectrometry for Elucidating Metabolic Pathways and Structural Transformations

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and structurally characterizing metabolites. mdpi.comd-nb.info High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error). creative-proteomics.comumb.edu This accuracy allows for the determination of the elemental composition of unknown metabolites, offering the first clue to their identity.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of potential metabolites. In this technique, a metabolite ion (precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. researchgate.netru.nl By analyzing these fragmentation patterns, researchers can deduce the sites of metabolic modification on the this compound molecule. Common metabolic transformations for steroids include hydroxylation, oxidation, reduction, and conjugation with moieties like glucuronic acid or sulfate. eco-vector.com Each of these modifications results in a predictable mass shift from the parent compound, which can be screened for in the HRMS data.

Table 2: Hypothetical Metabolic Transformations of this compound and Corresponding Mass Shifts

| Transformation | Chemical Change | Mass Shift (Da) | Potential Technique for Confirmation |

| Hydroxylation | Addition of -OH group | +15.9949 | HRMS, MS/MS fragmentation pattern |

| Dehydrogenation | Removal of 2 H atoms (e.g., alcohol to ketone) | -2.0156 | HRMS, MS/MS fragmentation pattern |

| Reduction | Addition of 2 H atoms (e.g., ketone to alcohol) | +2.0156 | HRMS, MS/MS fragmentation pattern |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 | HRMS, specific neutral loss in MS/MS |

| Sulfation | Addition of SO₃ | +79.9568 | HRMS, specific neutral loss in MS/MS |

Spectroscopic Techniques for Probing Ligand-Biomolecule Interactions (e.g., CD, advanced NMR for binding)

Understanding how this compound interacts with its protein targets (e.g., steroid receptors) is crucial for elucidating its mechanism of action. taylorfrancis.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying such interactions in solution. rsc.org

One common NMR method is the Chemical Shift Perturbation (CSP) or HSQC titration experiment. tum.de In this experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled target protein is recorded. Small amounts of the ligand, this compound, are then titrated into the protein sample. The amide proton and nitrogen of each amino acid residue create a single peak in the spectrum. Residues in the protein's binding pocket that interact with the ligand will experience a change in their chemical environment, causing their corresponding peaks to shift. By monitoring these shifts, researchers can map the ligand-binding site on the protein's surface. rsc.org

Other advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, can provide further details on which parts of the ligand are in close proximity to the protein, defining the binding epitope of the small molecule. researchgate.netmdpi.com

Table 3: Application of Advanced NMR Techniques for Studying Ligand-Protein Interactions

| NMR Technique | Information Gained | Research Application for this compound |

| ¹H-¹⁵N HSQC Titration | Identifies amino acid residues at the protein-ligand interface. | Mapping the binding site of this compound on a target receptor. |

| Saturation Transfer Difference (STD) NMR | Identifies which protons on the ligand are in close contact with the protein. | Determining the specific parts of the steroid that mediate binding. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance constraints between ligand and protein protons (<5 Å). | Building a high-resolution 3D model of the ligand-protein complex in solution. |

X-ray Crystallography Studies of this compound (or its derivatives) in Complex with Target Proteins or for Conformational Analysis

X-ray crystallography provides the most detailed, atomic-level view of a molecule's three-dimensional structure. tugraz.atlibretexts.org For this compound, this technique can be applied in two key ways: for conformational analysis of the steroid itself or to study its complex with a target protein. nih.gov

A crystal structure of the compound alone or a close derivative can definitively establish its stereochemistry and the conformation of its fused ring system. For example, analysis of a related epoxy-steroid, 10β-Hydroxy-4β,5β-epoxyestr-1-en-3,17-dione, revealed specific conformations for each ring: a boat for ring A, chairs for rings B and C, and an envelope for ring D. researchgate.net Similar detailed conformational data would be expected for this compound.

Co-crystallizing this compound with a target protein, such as a nuclear receptor's ligand-binding domain (LBD), can yield a high-resolution structure of the complex. pnas.orgrcsb.org This structure would reveal the precise orientation of the ligand within the binding pocket and detail the specific hydrogen bonds and van der Waals interactions that stabilize the complex. taylorfrancis.compnas.org This information is invaluable for understanding the molecular basis of binding affinity and specificity and provides a foundation for rational drug design. taylorfrancis.com

Table 4: Hypothetical X-ray Crystallography Data for a this compound-Protein Complex

| Data Collection & Refinement | Typical Values | Significance |

| Resolution (Å) | 1.5 - 2.8 | Indicates the level of detail in the electron density map. Lower values are better. rcsb.org |

| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c) | e.g., 50, 80, 120 Å | Defines the size and shape of the repeating unit in the crystal. |

| R-work / R-free | e.g., 0.18 / 0.21 | Measures the agreement between the structural model and the experimental diffraction data. Lower values indicate a better fit. rcsb.org |

| Unique Reflections | > 10,000 | The number of independent diffraction measurements used to solve the structure. |

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of 4,5-Epoxyestrene-3-one-17-ol as a Biochemical Probe

The electrophilic nature of the epoxide ring in this compound makes it an intriguing candidate for development as a biochemical probe. Steroids containing an α,β-epoxy group can exhibit distinct chemical reactivity, allowing them to interact with various biological targets such as enzymes and receptors. nih.gov This reactivity could be harnessed to investigate steroid hormone signaling pathways and identify novel protein interactions.

Future research could focus on:

Target Identification: The epoxide moiety can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the binding pockets of proteins. This property could be exploited in chemoproteomic studies to "trap" and identify specific cellular binding partners, including orphan receptors or enzymes involved in steroid metabolism.

Mechanistic Studies: By synthesizing tagged versions of this compound (e.g., with biotin (B1667282) or fluorescent labels), researchers could visualize its subcellular localization and track its journey through the cell. This could provide new insights into the mechanisms of steroid hormone transport and action, challenging the long-held model of simple diffusion across cell membranes and exploring the role of specific transporter proteins. oup.comucr.edu

Enzyme Inhibition Profiling: The compound could be screened against panels of enzymes, particularly those involved in steroidogenesis and catabolism. The epoxide's reactivity might lead to irreversible inhibition, making it a useful tool for studying the structure and function of these enzymes.

Design and Synthesis of Novel Analogues with Targeted Biological Activities

The 4,5-epoxy group serves as a versatile chemical handle for creating novel steroid analogues with potentially unique biological activities. The strategic opening of the epoxide ring can introduce diverse functionalities at the C4 and C5 positions, leading to the generation of a library of new compounds for biological screening. shsbnu.netresearchgate.net The modification of a biologically active compound can lead to homologues with subtle but significant differences in biological effect, potentially yielding more potent agonists or antagonists. shsbnu.net

Key synthetic strategies could include:

Nucleophilic Ring-Opening: The reaction of the epoxide with a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols) can introduce new substituents with defined stereochemistry. sioc-journal.cn This approach allows for the systematic variation of the substitution pattern to probe the structure-activity relationship (SAR). nih.gov

Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide can lead to the formation of novel steroidal skeletons, expanding the chemical space for drug discovery.

The table below outlines hypothetical analogues and their potential research applications.

Table 1: Potential Analogues of this compound and Their Research Focus

| Synthetic Modification (via Epoxide Opening) | Introduced Functional Group | Potential Biological Target or Activity for Investigation |

|---|---|---|

| Reaction with primary/secondary amines | Amino-alcohols | Modulation of nuclear receptors (e.g., estrogen or androgen receptors) |

| Reaction with thiols | Thio-alcohols | Inhibition of enzymes with active site cysteine residues |

| Reaction with sodium azide (B81097) followed by reduction | Amino-alcohols | Probes for receptor binding studies |

| Reaction with organometallic reagents | Alkylated/arylated derivatives | Exploration of hydrophobic pockets in receptor binding sites nih.gov |

Integration of Omics Data for Systems-Level Understanding

To elucidate the biological effects of this compound on a global scale, a systems biology approach is crucial. frontiersin.orgfrontiersin.org By integrating various "omics" technologies, researchers can move beyond a single-target focus and build a comprehensive picture of the compound's impact on cellular networks. nih.gov

A potential workflow for a systems-level analysis would involve:

Cellular Perturbation: Treating relevant cell models (e.g., hormone-responsive cancer cells) with the compound.

Multi-Omics Data Acquisition: Systematically collecting data at multiple molecular levels, including:

Transcriptomics (RNA-Seq): To identify genes whose expression is up- or down-regulated.

Proteomics (Mass Spectrometry): To measure changes in protein abundance and post-translational modifications.

Metabolomics (LC-MS/NMR): To profile alterations in cellular metabolites, providing a functional readout of cellular state. ed.ac.uk

Bioinformatic Integration: Using computational tools to integrate these disparate datasets. newzenler.comeuropa.eu This analysis can reveal entire pathways and biological processes affected by the compound, identify novel mechanisms of action, and generate new, testable hypotheses about its function. nih.gov This approach is vital for understanding the complex and interconnected nature of steroid hormone signaling. frontiersin.org

Potential as a Precursor for Further Chemical Synthesis (Research Applications)

Beyond its direct biological interest, this compound holds significant potential as a versatile synthetic intermediate for accessing more complex and valuable molecules for research. Steroid epoxides are well-established as key building blocks in the synthesis of a wide range of natural products and pharmaceuticals. researchgate.netacs.orgnumberanalytics.com

The reactivity of the epoxide ring allows for its transformation into various functional groups, which can then serve as anchor points for constructing more elaborate molecular architectures. numberanalytics.com For instance, the regioselective opening of the epoxide can yield intermediates that are pivotal for creating highly functionalized steroids. sioc-journal.cn This strategy has been employed in the synthesis of complex molecules, including corticosteroid drugs, where the epoxide is a critical precursor for introducing key functionalities. researchgate.netacs.org The ability to use epoxides to control stereochemistry and form complex ring systems makes them invaluable in total synthesis. numberanalytics.com The exploration of this compound in this context could facilitate the development of novel synthetic routes to challenging steroidal targets.

Methodological Advancements in Steroid Epoxide Research

The study of this compound can also drive and benefit from methodological advancements in steroid chemistry. Progress in both synthetic and analytical techniques is essential for fully characterizing and exploiting steroid epoxides.

Key areas for methodological development include:

Advanced Synthesis: The development of new catalytic methods for stereoselective epoxidation and ring-opening reactions is a continuing area of research. shsbnu.netresearchgate.net This includes using novel chemo-catalysts and biocatalysts (enzymes) that can offer higher selectivity, yield, and more environmentally friendly reaction conditions. researchgate.netrsc.org

Structural Elucidation: Unambiguously determining the stereochemistry of the epoxide (i.e., α or β) and its ring-opened products requires sophisticated analytical techniques. Advanced 2D NMR spectroscopy and X-ray crystallography are indispensable for structural confirmation.

Analytical Separation: Developing robust chromatographic methods (e.g., HPLC, SFC) is critical for separating closely related isomers that may be formed during synthesis and exhibit different biological activities.

The table below summarizes key methodologies relevant to steroid epoxide research.

Table 2: Methodologies in Steroid Epoxide Research

| Methodology Type | Specific Technique | Application in Research |

|---|---|---|

| Synthesis | Asymmetric Epoxidation | Stereocontrolled synthesis of specific epoxide isomers (α vs. β) researchgate.net |

| Biocatalytic Reactions | Enzymatic hydroxylation or epoxidation for high regioselectivity rsc.org | |

| Nucleophilic Ring-Opening | Creation of diverse analogues for SAR studies sioc-journal.cn | |

| Analysis | 2D NMR (COSY, HSQC, HMBC) | Unambiguous determination of molecular structure and stereochemistry |

| X-ray Crystallography | Definitive 3D structural analysis of crystalline compounds | |

| Chiral Chromatography (HPLC/SFC) | Separation and purification of enantiomeric or diastereomeric products | |

| Screening | High-Throughput Screening (HTS) | Rapidly assessing the biological activity of synthesized analogue libraries |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4,5-Epoxyestrene-3-one-17-ol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on epoxy and ketone functional groups. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-reference spectral data with published analogs, such as 3-hydroxy-1,3,5(10)-estratrien-17-one derivatives, to validate structural assignments .

Q. What safety protocols are critical during the synthesis of this compound?

- Methodological Answer : Implement fume hood ventilation to avoid inhalation of aerosols. Use NIOSH-approved gloves and eye protection to prevent dermal/ocular exposure. Store the compound in airtight containers away from ignition sources. In case of spills, employ non-sparking tools for cleanup and avoid water to prevent unintended reactions .

Q. What starting materials are commonly used in synthesizing this compound?

- Methodological Answer : Dehydroepiandrosterone (DHEA) derivatives are typical precursors. For example, 17-hydroxyandrost-4-en-3-one can undergo epoxidation via peracid reagents (e.g., mCPBA) under controlled temperatures (0–5°C) to introduce the 4,5-epoxide group. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Conduct a factorial design experiment varying temperature (±5°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of epoxidizing agents. Use HPLC to quantify product purity and GC-MS to identify byproducts. For example, reducing reaction time from 24 to 12 hours may minimize degradation of the epoxy group .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Perform a systematic review of in vitro and in vivo studies, stratifying data by assay type (e.g., receptor binding vs. metabolic stability). Use meta-regression to assess confounding variables (e.g., cell line variability, solvent effects). Replicate key experiments under standardized conditions, such as using the same androgen receptor isoform for binding assays .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer : Combine reversed-phase HPLC with UV detection (λ = 240 nm) for quantification. Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities. For trace solvents, employ gas chromatography (GC) with headspace sampling. Cross-validate results with elemental analysis (C, H, O) to confirm stoichiometric consistency .

Methodological and Data Analysis Questions

Q. How to design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Include positive controls (e.g., testosterone) and negative controls (no NADPH). Calculate half-life (t1/2) using first-order kinetics. Assess enzyme kinetics (Km, Vmax) for CYP3A4/5 involvement .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out stereoisomerism. Compare X-ray crystallography data (if available) with computational models (DFT) to validate molecular geometry. Re-crystallize the compound in different solvents (e.g., methanol vs. acetone) to isolate dominant polymorphs .

Safety and Handling Best Practices

Q. What are the critical steps for safe disposal of this compound waste?

- Methodological Answer : Neutralize acidic/basic residues before disposal. Incinerate organic waste at >850°C in EPA-approved facilities. For aqueous solutions, use activated carbon adsorption followed by chemical oxidation (e.g., Fenton’s reagent). Document disposal procedures per local regulations (e.g., OSHA Hazard Communication Standard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.